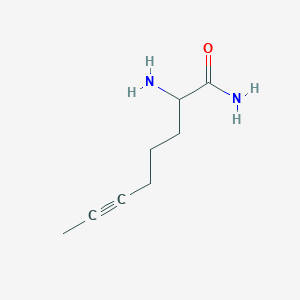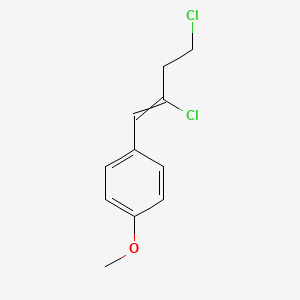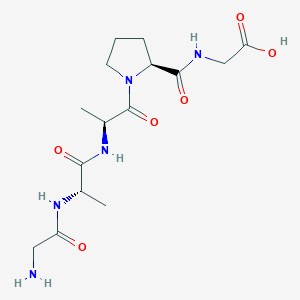
gold;tris(4-methylphenyl)-(2-pyridin-4-ylethynyl)phosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gold;tris(4-methylphenyl)-(2-pyridin-4-ylethynyl)phosphanium is a complex organometallic compound that features a gold atom coordinated with tris(4-methylphenyl)phosphine and a 2-pyridin-4-ylethynyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of gold;tris(4-methylphenyl)-(2-pyridin-4-ylethynyl)phosphanium typically involves the reaction of gold precursors with tris(4-methylphenyl)phosphine and 2-pyridin-4-ylethynyl derivatives. One common method involves the use of gold chloride (AuCl) as the gold source. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. Solvents such as dichloromethane or tetrahydrofuran are commonly used. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Gold;tris(4-methylphenyl)-(2-pyridin-4-ylethynyl)phosphanium can undergo various types of chemical reactions, including:
Oxidation: The gold center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or halogens.
Reduction: The compound can be reduced back to its original state using reducing agents like sodium borohydride.
Substitution: Ligand exchange reactions can occur where the phosphine or pyridinyl groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, halogens (chlorine, bromine).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various phosphines, pyridines, and other ligands under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gold(III) complexes, while substitution reactions can produce a variety of gold-ligand complexes.
科学研究应用
Gold;tris(4-methylphenyl)-(2-pyridin-4-ylethynyl)phosphanium has several scientific research applications:
Catalysis: It can act as a catalyst in organic reactions, including cross-coupling and oxidation reactions.
Materials Science: The compound can be used in the development of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing into its potential use in drug development, particularly for its anti-cancer properties.
Analytical Chemistry: It can be used as a reagent in various analytical techniques to detect and quantify other substances.
作用机制
The mechanism of action of gold;tris(4-methylphenyl)-(2-pyridin-4-ylethynyl)phosphanium involves its interaction with molecular targets through coordination chemistry. The gold center can form stable complexes with various biomolecules, potentially disrupting biological pathways. In catalysis, the compound can facilitate the formation and breaking of chemical bonds, thereby accelerating reaction rates.
相似化合物的比较
Similar Compounds
- Gold;tris(4-methylphenyl)-(2-phenylethynyl)phosphanium
- Gold;tris(4-methylphenyl)-(2-pyridin-2-ylethynyl)phosphanium
- Gold;tris(4-methylphenyl)-(2-thiophen-2-ylethynyl)phosphanium
Uniqueness
Gold;tris(4-methylphenyl)-(2-pyridin-4-ylethynyl)phosphanium is unique due to the presence of the 2-pyridin-4-ylethynyl group, which can enhance its coordination ability and electronic properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity.
属性
CAS 编号 |
825628-24-8 |
|---|---|
分子式 |
C28H25AuNP+ |
分子量 |
603.4 g/mol |
IUPAC 名称 |
gold;tris(4-methylphenyl)-(2-pyridin-4-ylethynyl)phosphanium |
InChI |
InChI=1S/C28H25NP.Au/c1-22-4-10-26(11-5-22)30(27-12-6-23(2)7-13-27,28-14-8-24(3)9-15-28)21-18-25-16-19-29-20-17-25;/h4-17,19-20H,1-3H3;/q+1; |
InChI 键 |
KQFLTUGTXOAHQW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)[P+](C#CC2=CC=NC=C2)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.[Au] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanone](/img/structure/B14207920.png)
![2-[Chloro(2,5-difluorophenyl)methyl]-3-methylpyridine](/img/structure/B14207923.png)




![2-[(2-Piperidin-1-ylquinolin-3-yl)methylidene]propanedinitrile](/img/structure/B14207952.png)

![Methanone, [3-chloro-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14207966.png)
![4-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]butan-1-OL](/img/structure/B14207973.png)
![4-Nitro-3-[4-phenyl-5-(prop-2-en-1-yl)-2H-imidazol-2-ylidene]-2,3-dihydro-1H-pyrazole](/img/structure/B14207975.png)
![Phosphonic acid, [bis(4-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B14207977.png)
![1-Dodecanaminium, N-[(2-ethylbutoxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14207981.png)

